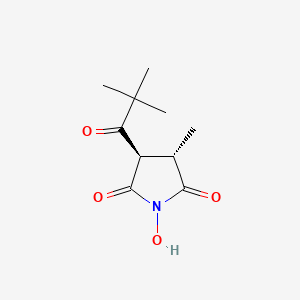
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For instance, a lipase-mediated resolution protocol can be employed to obtain the desired enantiomer with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in enzyme-catalyzed reactions, aiding in the study of enzyme mechanisms and stereoselectivity .
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Additionally, it is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione include other chiral pyrrolidines and pivaloyl derivatives. Examples include (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-methoxy-4-methylaminopyrrolidine .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(3R,4S)-3-(2,2-dimethylpropanoyl)-1-hydroxy-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-5-6(7(12)10(2,3)4)9(14)11(15)8(5)13/h5-6,15H,1-4H3/t5-,6+/m0/s1 |
Clave InChI |
ILLLRTMSIPOCQS-NTSWFWBYSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N(C1=O)O)C(=O)C(C)(C)C |
SMILES canónico |
CC1C(C(=O)N(C1=O)O)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


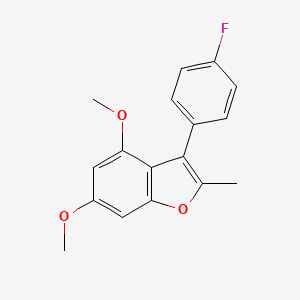
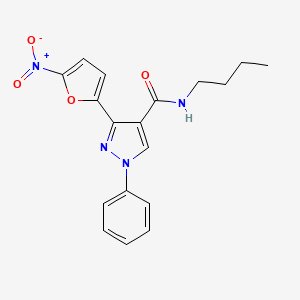
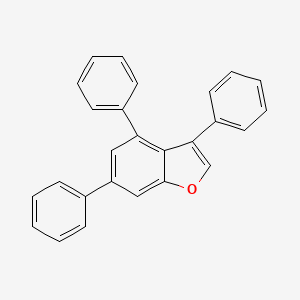
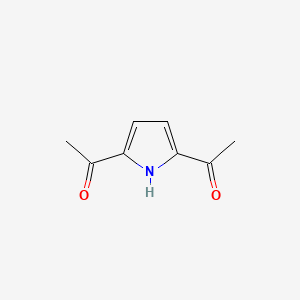
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
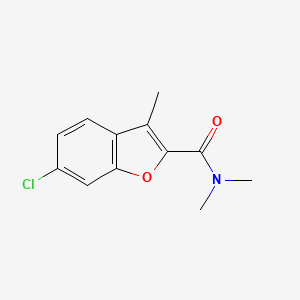
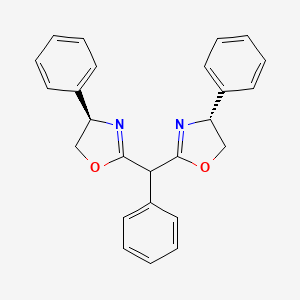
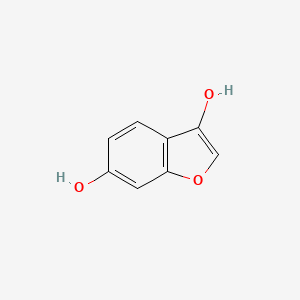
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
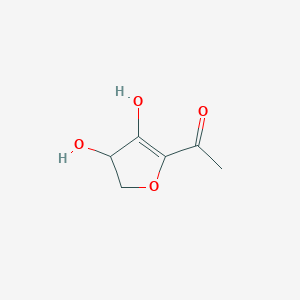
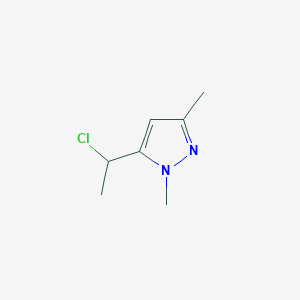
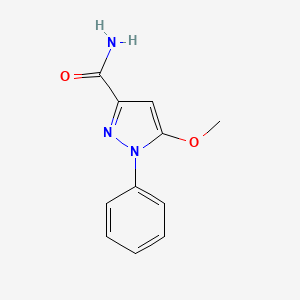
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
